N-ethyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethyl group, a methylphenyl group, and a trifluoromethyl group attached to a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring is synthesized through a series of condensation reactions involving appropriate precursors such as 4-methylphenyl and trifluoromethyl-substituted compounds.
N-Ethylation: The ethyl group is introduced through an alkylation reaction using ethylating agents like ethyl iodide or ethyl bromide under basic conditions.
Final Assembly: The final compound is obtained by coupling the pyrimidinyl ring with the ethyl and methylphenyl groups under controlled reaction conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: shares similarities with other pyrimidinyl-based compounds, such as:
Uniqueness
The presence of both the trifluoromethyl and methylphenyl groups in N-ETHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C14H14F3N3 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
N-ethyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14F3N3/c1-3-18-13-19-11(8-12(20-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
PTAAAZNYFWMCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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